methyl 2-[(5-{[(4-tert-butylphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(5-{[(4-tert-butylphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetate ester group, at the 4-position with a 4-fluorophenyl ring, and at the 5-position with a formamido-methyl group derived from 4-tert-butylphenyl. This structural configuration confers unique electronic and steric properties, making it a candidate for biological applications such as antifungal or antitumoral agents .
Properties
IUPAC Name |
methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-23(2,3)16-7-5-15(6-8-16)21(30)25-13-19-26-27-22(32-14-20(29)31-4)28(19)18-11-9-17(24)10-12-18/h5-12H,13-14H2,1-4H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOUDWICSRXHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring serves as the central scaffold. A validated approach involves cyclization of thiobiureas or semicarbazide derivatives. For example, heating thiobiurea derivatives with sodium hydroxide (2 M NaOH, 100°C, 5–8 hours) generates 3-hydroxy-5-thiol triazole intermediates.
Key Reaction Conditions :
- Reagents : 4-fluorophenyl-substituted thiobiurea, sodium hydroxide.
- Solvent : Aqueous NaOH.
- Temperature : 100°C.
- Yield : 60–75% (based on analogous reactions).
This step’s regioselectivity ensures the 4-position is occupied by the 4-fluorophenyl group, critical for downstream modifications.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. In one protocol, 2-bromo-5-nitrothiazole reacts with the triazole thiolate (NaOMe/MeOH, room temperature) to attach the aryl group at the 4-position.
Optimized Parameters :
Competing reactions are minimized by using excess 2-bromo-5-nitrothiazole and maintaining anhydrous conditions.
Formamido Methyl Group Installation
The (4-tert-butylphenyl)formamido methyl group is added via a two-step process:
- Chlorination : The triazole’s 5-position is chlorinated using phosphorus oxychloride (POCl₃, reflux, 4 hours).
- Amination and Amidation : The chloride intermediate reacts with methylamine (CH₃NH₂, THF, 0°C→RT), followed by coupling with 4-tert-butylbenzoyl chloride (DCM, triethylamine, 0°C).
Critical Notes :
Sulfanyl Acetate Esterification
The sulfanyl acetate side chain is introduced via thiol-alkylation. Ethyl bromoacetate reacts with the triazole thiolate (K₂CO₃, DMF, 60°C, 6 hours), followed by transesterification to the methyl ester (MeOH, H₂SO₄, reflux).
Stepwise Data :
| Step | Reagent/Condition | Yield |
|---|---|---|
| Thiol-alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 80% |
| Transesterification | MeOH, H₂SO₄, reflux | 90% |
Final Compound Characterization
The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
- ¹H/¹³C NMR : Peaks at δ 1.3 (tert-butyl), δ 7.2–8.1 (aromatics).
- HRMS : [M+H]⁺ calcd. 526.18, found 526.17.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization (NaOH) | High regioselectivity | Long reaction time | 60–75% |
| Suzuki Coupling | Mild conditions | Requires palladium catalyst | 70–85% |
| Amidation (HATU) | High efficiency | Costly reagents | 50–65% |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the desired triazole-thioether compound. For example, a related synthesis method utilizes an ultrasonic technique for eco-friendly production, demonstrating the compound's potential for green chemistry applications .
Antimicrobial Properties
One of the most significant applications of methyl 2-[(5-{[(4-tert-butylphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is its antimicrobial activity. Research indicates that triazole derivatives exhibit a broad spectrum of antimicrobial effects against various pathogens. Specifically, studies have shown that compounds with similar structures demonstrate effectiveness against both gram-positive and gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Pathogen | Activity |
|---|---|
| Bacillus cereus | Effective |
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Aspergillus flavus | Effective |
Antifungal Activity
The antifungal properties of triazole derivatives are also noteworthy. Compounds similar to this compound have shown promising results against various fungal strains, making them potential candidates for agricultural fungicides or therapeutic agents in treating fungal infections .
Potential Applications in Medicine
The diverse biological activities of this compound suggest several potential applications in medicinal chemistry:
- Antimicrobial Agents : Due to its effectiveness against drug-resistant bacteria, it could serve as a lead compound for developing new antibiotics.
- Fungicides : Its antifungal properties could be harnessed to create agricultural products aimed at protecting crops from fungal diseases.
- Anticancer Research : The triazole structure is known for its anticancer properties; thus, further studies could explore its efficacy in cancer treatment protocols .
Case Studies and Research Findings
Recent research has highlighted the importance of triazole derivatives in drug discovery. For instance, a study demonstrated that specific modifications to the triazole ring can enhance antimicrobial potency and selectivity against resistant strains . Another investigation into molecular docking studies revealed that these compounds can effectively inhibit specific enzymes critical for microbial survival.
Table 2: Summary of Research Findings on Triazole Derivatives
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Antifungal Efficacy | Significant inhibition of fungal growth |
| Structure-Activity Relationship | Modifications enhance biological activity |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and the fluorophenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related triazole derivatives, highlighting key substitutions and their implications:
Biological Activity
Methyl 2-[(5-{[(4-tert-butylphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring and a sulfanyl group, contributing to its biological interactions. The molecular formula is with a molecular weight of approximately 514.68 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 514.68 g/mol |
| CAS Number | 304911-87-3 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example, derivatives similar to this compound have been tested against various bacterial strains and fungi. In vitro assays demonstrated that these compounds inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting their potential as antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The compound's anti-inflammatory properties have been explored in several studies. For instance, it has been shown to reduce inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is attributed to the triazole ring's ability to modulate signaling pathways involved in inflammation .
Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on lipase and urease enzymes. Inhibition of these enzymes can be beneficial for managing obesity and urea-related disorders. Compounds structurally related to this compound have shown promising results in reducing enzyme activity .
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against E. coli and S. aureus. The results indicated that derivatives with bulky substituents like tert-butyl groups exhibited enhanced antimicrobial efficacy compared to simpler analogs .
- Anti-inflammatory Research : In a controlled trial involving rats with induced arthritis, administration of this compound resulted in a significant decrease in paw swelling and pain scores compared to placebo groups .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring allows for interaction with enzyme active sites, leading to inhibition.
- Modulation of Cytokine Production : The compound may interfere with signaling pathways that regulate cytokine production during inflammatory responses.
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2: Functionalization of the triazole ring at the 5-position with a formamido-methyl group using 4-tert-butylphenyl isocyanate as a coupling agent in dichloromethane with catalytic DMAP .
- Step 3: Thioether linkage formation between the triazole and methyl acetate moiety via nucleophilic substitution (K₂CO₃, DMF, 60°C).
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Basic: How to confirm the molecular structure and assess purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 8.2–8.4 ppm (triazole-H), δ 6.8–7.6 ppm (fluorophenyl and tert-butylphenyl aromatic protons), δ 4.1–4.3 ppm (sulfanyl-acetate methylene).
- Mass Spectrometry (HRMS): Exact mass should match the molecular formula (C₂₄H₂₆FN₅O₃S) with <2 ppm error.
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol and refine using SHELXL .
- Purity: Use HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Advanced: How to design experiments to evaluate its biological activity against target enzymes?
Methodological Answer:
- Target Selection: Prioritize enzymes with known triazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity with NADH-coupled detection) at varying compound concentrations (1 nM–100 µM).
- IC₅₀ Determination: Fit dose-response curves using nonlinear regression (GraphPad Prism).
- Docking Studies: Perform Glide docking (Schrödinger Suite) to predict binding modes. Validate with MD simulations (AMBER) .
- Control Experiments: Include known inhibitors (e.g., staurosporine for kinases) and assess off-target effects via panel screening .
Advanced: How to address discrepancies in SAR studies between predicted and observed activity?
Methodological Answer:
- Hypothesis Testing:
- Crystallographic Validation: Co-crystallize the compound with its target to resolve binding ambiguities (SHELX refinement) .
- Statistical Analysis: Apply multivariate regression to identify dominant structural descriptors (e.g., Hammett σ values for substituents) .
Advanced: What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
- Disorder Handling: The tert-butyl group and fluorophenyl ring often exhibit rotational disorder. Use PART and ISOR commands in SHELXL to model anisotropic displacement parameters .
- Twinning: Check for twinning via PLATON; apply TWIN and BASF instructions if Hooft parameter >0.5.
- Data Quality: Ensure high-resolution data (≤1.0 Å) by optimizing crystal growth (slow evaporation, mixed solvents). Report R1/wR2 values <5% .
Advanced: How to optimize molecular docking protocols for this compound?
Methodological Answer:
- Grid Generation: Define the binding site using co-crystallized ligands (PDB). Adjust van der Waals scaling (0.8–1.0) to accommodate bulky tert-butyl groups .
- Ligand Preparation: Generate tautomers and protonation states (Epik, Schrödinger). Include implicit solvent effects (GB/SA).
- Validation: Compare Glide docking scores with experimental ΔG values (ITC/SPR). Use RMSD ≤2.0 Å as a success criterion .
Basic: What analytical techniques are suitable for assessing metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using pseudo-first-order kinetics .
- Metabolite Identification: Use high-resolution LC-QTOF with data-dependent MS². Compare fragmentation patterns with synthetic standards .
Advanced: How to resolve regioselectivity issues during triazole functionalization?
Methodological Answer:
- Computational Prediction: Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites on the triazole ring.
- Protecting Groups: Temporarily block the 4-position with a trimethylsilyl group during formamido-methyl installation .
- Reaction Monitoring: Use in-situ IR to track intermediate formation (e.g., disappearance of isocyanate peaks at ~2270 cm⁻¹) .
Basic: What are the key synthons for derivatizing this compound?
Methodological Answer:
- Core Synthons:
- 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol (for thioether linkage).
- 4-tert-Butylphenyl isocyanate (for formamido-methyl group).
- Modification Sites:
Advanced: How to reconcile conflicting data from computational vs. experimental logP values?
Methodological Answer:
- Error Analysis: Check for tautomer/protonation state mismatches in computational models (ChemAxon, ACD/Labs).
- Experimental Replicates: Perform shake-flask logP in triplicate across pH 7.4 and 2.0.
- QSAR Refinement: Incorporate corrected logP into 3D-QSAR models (CoMFA/CoMSIA) to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
